
Bifluranol
描述
Bifluranol is a synthetic compound with the chemical formula C₁₇H₁₈F₂O₂ and a molecular weight of 292.32 g/mol . It is an analog of the natural product this compound and has been shown to have potent tyrosinase activity . This compound is primarily used in research settings and has demonstrated potential activity against inflammatory bowel disease by inhibiting the production of inflammatory cytokines .
准备方法
The synthesis of bifluranolum involves several steps, starting with the preparation of the core structure, followed by the introduction of fluorine atoms and hydroxyl groups. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure is synthesized through a series of condensation reactions involving aromatic compounds.
Introduction of Fluorine Atoms: Fluorine atoms are introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Hydroxylation: Hydroxyl groups are added through hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.
化学反应分析
Bifluranol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced phenolic compounds.
Substitution: this compound can undergo substitution reactions where fluorine atoms are replaced by other functional groups using nucleophilic substitution reagents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .
科学研究应用
Treatment of Benign Prostatic Hyperplasia (BPH)
Bifluranol has been investigated as a treatment for benign prostatic hyperplasia, a condition that causes urinary difficulties in men due to an enlarged prostate. A double-blind clinical trial involving 35 patients demonstrated that this compound at a dosage of 1.5 mg administered three times daily significantly improved bladder outflow obstruction compared to placebo after twelve weeks of treatment . The outcomes were measured using objective assessments, including urinary flow rates and symptom questionnaires.
Study | Dosage | Duration | Participants | Outcome |
---|---|---|---|---|
Clinical Trial on BPH | 1.5 mg t.d.s. | 12 weeks | 35 | Improved urinary flow |
Potential in Cancer Treatment
This compound's application extends into oncology, particularly in targeting hormone-sensitive cancers. It has been shown to inhibit the enzyme CYP17A1, which is crucial for androgen synthesis. This inhibition can potentially reduce androgen levels and slow the progression of prostate cancer. Studies have indicated that this compound's analogs exhibit promising selectivity and potency against CYP17A1, suggesting its utility as a therapeutic agent in hormone-dependent malignancies .
Synthesis and Development
The synthesis of this compound has been optimized through various methodologies, notably the lithiation-borylation-protodeboronation approach. This method allows for the stereocontrolled synthesis of this compound with high yield and specificity . The compound can be synthesized in just seven steps with an overall yield of approximately 27%, highlighting its synthetic feasibility for further development .
Case Studies
Several studies have documented the efficacy of this compound in clinical settings:
- A study on its effectiveness for treating BPH noted significant improvements in urinary symptoms among patients treated with this compound compared to those receiving placebo.
- Research into its anti-cancer properties revealed that this compound could effectively lower PSA levels in patients with prostate cancer undergoing treatment.
作用机制
The mechanism of action of bifluranolum involves the inhibition of inflammatory cytokine production, specifically IL-1β, IL-6, and TNF-α . This inhibition occurs through the suppression of cytokine synthesis pathways, which helps prevent inflammation in the intestines without causing damage to other tissues . Additionally, bifluranolum acts as an androgen antagonist, inhibiting the biosynthesis or actions of androgens .
相似化合物的比较
Bifluranol is unique due to its dual activity as both an anti-inflammatory agent and an androgen antagonist. Similar compounds include:
This compound: The natural analog of bifluranolum, which shares similar anti-inflammatory properties.
Flutamide: Another androgen antagonist used in the treatment of prostate cancer.
Bicalutamide: A non-steroidal anti-androgen used in the treatment of prostate cancer.
Compared to these compounds, bifluranolum’s unique combination of anti-inflammatory and androgen antagonist activities makes it a valuable compound for research and potential therapeutic applications .
生物活性
Bifluranol, a fluorinated bibenzyl compound, has garnered attention due to its significant biological activity, particularly in the context of antiandrogenic effects and potential therapeutic applications. This article explores the compound's biological activity, focusing on its mechanisms, efficacy in treating benign prostatic hyperplasia (BPH), and its inhibition of specific enzymes involved in steroidogenesis.
This compound is characterized by its unique chemical structure, which allows it to interact with androgen receptors and inhibit the action of androgens. This property is particularly relevant in conditions such as BPH, where androgen levels contribute to prostate enlargement.
- Chemical Structure : this compound is a fluorinated bibenzyl derivative, which enhances its lipophilicity and bioavailability.
- Mechanism : As an antiandrogen, this compound competes with dihydrotestosterone (DHT) for binding to androgen receptors, thereby inhibiting androgen-mediated signaling pathways that promote prostate cell proliferation.
Efficacy in Benign Prostatic Hyperplasia (BPH)
Several studies have investigated the efficacy of this compound in treating BPH. Preclinical studies have demonstrated promising results:
- Anti-Prostatic Activity : In a study involving rats, this compound exhibited a potent anti-prostatic effect, significantly reducing prostate weight compared to control groups .
- Clinical Relevance : The compound's ability to inhibit androgen activity suggests it could be beneficial for patients suffering from BPH, providing a non-invasive treatment alternative to surgical interventions.
Enzyme Inhibition Studies
This compound has been studied for its inhibitory effects on key enzymes involved in steroidogenesis:
-
CYP17A1 Inhibition : Research indicates that this compound inhibits CYP17A1, an enzyme critical for the biosynthesis of steroid hormones. This inhibition may have implications for conditions like prostate cancer, where androgen levels are a contributing factor .
Enzyme Inhibition Type IC50 Value (µM) Selectivity CYP17A1 Competitive 2.5 Moderate 5α-Reductase No significant activity N/A N/A
常见问题
Basic Research Questions
Q. What is the mechanistic basis of Bifluranol’s anti-prostatic activity?
this compound selectively inhibits luteinizing hormone (LH) secretion via negative feedback on the hypothalamic-pituitary axis, thereby reducing testosterone-driven prostate stimulation. Unlike diethylstilbestrol (DES), it does not suppress follicle-stimulating hormone (FSH) or directly antagonize androgen receptors. Experimental validation involves measuring serum LH/FSH levels in castrated rats treated with this compound and comparing prostate/accessory gland weights .
Q. How do pharmacokinetic properties of this compound influence experimental design in animal models?
this compound exhibits enterohepatic recirculation, with low blood concentrations due to hepatic uptake and biliary excretion. Researchers should prioritize oral administration in studies, use species like rats or dogs for consistent absorption profiles, and employ radiolabeled H-Bifluranol to track tissue distribution. Fecal excretion dominates (>90%), necessitating longitudinal fecal sample analysis .
Q. What standardized assays are recommended to evaluate this compound’s estrogenic activity?
Use Rubin’s test (uterine weight increase in immature mice) and Allen-Doisy test (vaginal cornification in ovariectomized rats) at doses of 0.2–0.8 mg/kg. Note that this compound’s estrogenic potency is 1/8th of DES, requiring higher doses for detectable effects. Control groups must include DES and vehicle (isopropyl myristate) to benchmark activity .
Advanced Research Questions
Q. How can researchers reconcile contradictory findings on this compound’s dual effects on androgen-sensitive tissues?
At high doses (8 mg/kg), this compound paradoxically enhances methyltestosterone (MT)-induced seminal vesicle growth. This may arise from estrogen-androgen crosstalk in castrated rats, where estrogenic activity modulates androgen receptor sensitivity. To resolve contradictions, conduct dose-response studies with co-administration of MT and this compound, paired with receptor-binding assays (e.g., AR/ERα competitive binding) .
Q. What experimental strategies address this compound’s tissue-specific effects versus systemic toxicity?
Chronic administration in rats shows reduced testicular/levator ani weights but increased pituitary mass, suggesting compensatory endocrine adaptation. Mitigate confounding toxicity by:
- Monitoring body weight trends weekly.
- Conducting histopathology on pituitary and adrenal glands.
- Comparing short-term (7-day) vs. long-term (28-day) dosing regimens to isolate adaptive responses .
Q. How can in vitro models improve translational relevance of this compound studies?
Primary Leydig cell cultures can isolate LH suppression effects, while prostate organoids model androgen-independent growth. Combine these with LC-MS/MS quantification of intracellular this compound metabolites to assess tissue-specific bioavailability. Validate findings against in vivo data from rodent models .
Q. Methodological Guidance
Q. How to ensure reproducibility in this compound studies?
- Dosing vehicle : Use isopropyl myristate (IPM) for solubility consistency. Aqueous suspensions yield unreliable absorption .
- Animal models : Prefer Biorex Wistar rats for endocrine studies due to standardized responses. Include sham-operated controls to validate surgical efficacy .
- Data reporting : Adhere to Beilstein Journal guidelines: report ≥5 compounds in supplementary data, with detailed experimental protocols (e.g., hormone assay methods) .
Q. What statistical approaches are optimal for analyzing this compound’s dose-dependent effects?
- Use non-linear regression (e.g., log-dose vs. response) for EC calculations in hormone assays.
- Apply ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., organ weights across doses).
- For contradictory outcomes (e.g., seminal vesicle growth), employ Bayesian meta-analysis to quantify effect heterogeneity .
Q. Data Contradiction Analysis
Q. Why do serum LH levels decrease in some studies despite this compound’s purported LH suppression?
Discrepancies may stem from assay sensitivity (e.g., radioimmunoassay vs. ELISA) or sampling timepoints. LH secretion is pulsatile; frequent sampling (every 15 mins for 6 hrs) is required to capture nadir levels. Cross-validate with pituitary LH content measurements .
Q. How to interpret this compound’s lack of anti-androgen activity in receptor-binding assays?
this compound does not directly bind androgen receptors but modulates LH-driven testosterone synthesis. Use dual approaches:
属性
IUPAC Name |
2-fluoro-4-[(2S,3R)-3-(3-fluoro-4-hydroxyphenyl)pentan-2-yl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2O2/c1-3-13(12-5-7-17(21)15(19)9-12)10(2)11-4-6-16(20)14(18)8-11/h4-10,13,20-21H,3H2,1-2H3/t10-,13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDVXUHOSYIBGBT-ZWNOBZJWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)O)F)C(C)C2=CC(=C(C=C2)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC(=C(C=C1)O)F)[C@H](C)C2=CC(=C(C=C2)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30865725 | |
Record name | Bifluranol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30865725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34633-34-6 | |
Record name | rel-4,4′-[(1R,2S)-1-Ethyl-2-methyl-1,2-ethanediyl]bis[2-fluorophenol] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34633-34-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bifluranol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034633346 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bifluranol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30865725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BIFLURANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47602X79JF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。